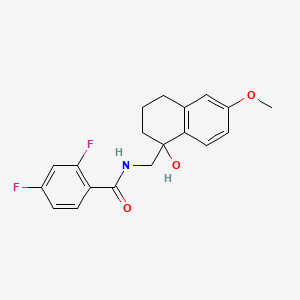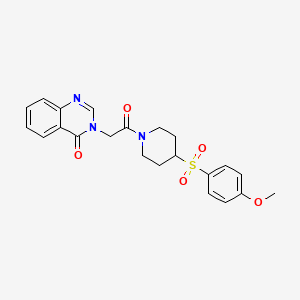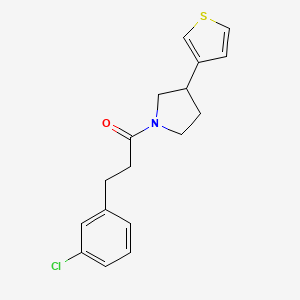
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of quinolinones and has a unique chemical structure that makes it an attractive target for synthesis and investigation.
Scientific Research Applications
Radiopharmaceutical Development for PET Imaging
6-(Fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, which are associated with Alzheimer's disease. This compound undergoes a fully automated 2-step radiosynthesis process for cGMP production, showcasing its potential for widespread clinical research use in PET studies of neurodegenerative diseases (Collier et al., 2017).
Antimicrobial Activity
A series of novel arylfluoroquinolones, which share structural similarities with 6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one, have demonstrated significant antimicrobial potency. These compounds exhibit enhanced in vitro antibacterial activity when specific substituents are introduced at the 1 and 7 positions, highlighting their potential in developing new antibacterial agents (Chu et al., 1985).
Anticancer and Antibacterial Agents
The synthesis of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and a 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline, related to the core structure of interest, was achieved through efficient methods. These compounds were tested for their antimicrobial and antiproliferative activities, showing promise as dual-acting anticancer and antibacterial chemotherapeutics. This underscores the broader potential of fluoroquinolines in therapeutic development (Salah A Al-Trawneh et al., 2010).
Synthesis and Biological Evaluation
Further studies have focused on the synthesis and biological evaluation of various fluoroquinolone derivatives, aiming to identify compounds with potent antibacterial activity against drug-resistant bacteria. These efforts have led to the discovery of novel fluoroquinolones with significant in vitro and in vivo activities, highlighting the utility of these compounds in addressing antimicrobial resistance (Senthilkumar et al., 2009).
Experimental and Theoretical Studies
Experimental and theoretical studies on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation illustrate the versatile applications of fluorinated compounds in the pharmaceutical and agrochemical industries. These studies provide a foundation for developing novel organic structures with potential therapeutic applications (Wu et al., 2017).
properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-10-26-15-22(30(28,29)17-8-6-16(2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBUGFLQZGSHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
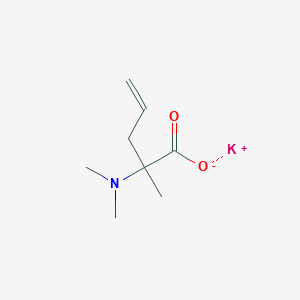

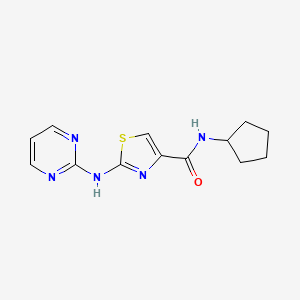
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)
![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)


